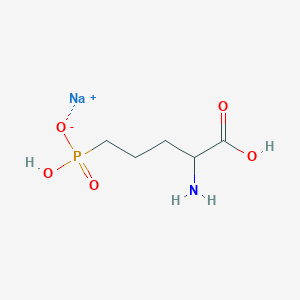

DL-AP5 钠盐

描述

Synthesis Analysis

The synthesis of sodium salts, including compounds similar to DL-AP5 Sodium Salt, often involves complex reactions that yield stable stoichiometries under specific conditions. For instance, studies on sodium chlorides under high pressures and temperatures have revealed the formation of compounds with unexpected stoichiometries, such as Na3Cl, Na2Cl, and NaCl3, demonstrating the potential for synthesizing novel sodium salts with unique properties (Zhang et al., 2012)(Zhang et al., 2012).

Molecular Structure Analysis

The molecular structure of sodium salts can be complex, with the arrangement of atoms significantly influencing the compound's properties. Investigations into sodium coordination polymers, for example, have shown intricate arrangements, contributing to a deeper understanding of the structural characteristics that may be present in DL-AP5 Sodium Salt (Tai Xi-Shi et al., 2016)(Tai Xi-Shi et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving sodium salts are diverse, with the properties of the salts influencing their reactivity. For example, the study of sodium aluminodiphosphonates revealed that altering the aluminium source could result in different morphologies, indicating the reactivity and versatility of sodium salts in synthesis processes (Zongbin Wu et al., 2004)(Zongbin Wu et al., 2004).

Physical Properties Analysis

The physical properties of DL-AP5 Sodium Salt, like those of other sodium salts, are crucial for understanding their applications and behavior in various environments. Studies have shown that sodium salts can exhibit unique crystal and molecular structures, impacting their physical properties such as solubility, melting point, and conductivity (Jin-Can Yang et al., 1997)(Jin-Can Yang et al., 1997).

Chemical Properties Analysis

The chemical properties of sodium salts, including DL-AP5 Sodium Salt, are influenced by their molecular structure and the nature of their chemical bonds. The formation of specific sodium salts through reactions such as those involving dihydrotellurato groups indicates the potential for diverse chemical behaviors, offering insights into the reactivity and stability of these compounds (S. Ansari et al., 2007)(S. Ansari et al., 2007).

科学研究应用

聚合物和盐诱导的二氧化硅颗粒聚集:Tavacoli、Dowding 和 Routh (2007) 使用动态光散射 (DLS) 研究了在聚苯乙烯磺酸钠和氯化钠存在下水性二氧化硅胶体的稳定性。这项研究有助于理解像氯化钠这样的盐在胶体颗粒聚集行为中的作用,这可能与了解 DL-AP5 钠盐在类似环境中的行为有关 (Tavacoli, Dowding, & Routh, 2007)。

用光散射表征酪蛋白钠:Hadjsadok 等人 (2008) 对酪蛋白钠溶液进行了广泛的静态和动态光散射测量。他们的研究重点是离子强度、pH 值和温度如何影响酪蛋白钠,这可能有助于了解 DL-AP5 钠盐在不同条件下的行为 (Hadjsadok et al., 2008)。

水性脂质/胆汁盐聚集体的结构转变:Kiselev 等人 (2013) 使用小角中子散射 (SANS) 和动态光散射 (DLS) 研究了脱氧胆酸钠-磷脂酰胆碱体系中的聚集状态。他们关于聚集体大小和形态的发现可以深入了解 DL-AP5 钠盐在生物医学应用中的行为 (Kiselev et al., 2013)。

钠对健康和公共政策的影响:McCarron、Geerling、Kazaks 和 Stern (2009) 探讨了氯化钠在人体生理学中的作用及其对健康的影响。虽然与 DL-AP5 钠盐没有直接关系,但本文提供了有关钠化合物更广泛健康影响的背景 (McCarron et al., 2009)。

减少钠摄入及其对食品安全和健康的影响:Doyle 和 Glass (2010) 讨论了高水平膳食钠的影响以及减少加工食品中钠含量的策略。这可能与了解 DL-AP5 钠盐的饮食影响有关 (Doyle & Glass, 2010)。

安全和危害

DL-AP5 Sodium salt is classified as a skin irritant (Category 2), an eye irritant (Category 2), and may cause respiratory irritation (Category 3)5. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound5.

未来方向

While I couldn’t find specific future directions for DL-AP5 Sodium salt, its role as a selective NMDA receptor antagonist suggests it could continue to be a valuable tool in neuroscience research, particularly in studies related to synaptic plasticity and neurological disorders.

Please note that while I strive to provide accurate and up-to-date information, this analysis should be used for informational purposes only and does not constitute professional advice. Always consult with a qualified professional for any decisions related to the use or handling of chemical substances.

属性

IUPAC Name |

sodium;(4-amino-4-carboxybutyl)-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P.Na/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRCYAPNGUCHOE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NNaO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-AP5 Sodium salt | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)